molecular formula C14H17NO B060826 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- CAS No. 178174-35-1

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro-

Cat. No.: B060826
CAS No.: 178174-35-1
M. Wt: 215.29 g/mol
InChI Key: IQONTKKCARMUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is a derivative of carbazole, an aromatic heterocyclic organic compound. This compound is characterized by the presence of a carbazole moiety linked to an ethanol group, with the carbazole ring being partially hydrogenated. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- typically involves the reduction of carbazole derivatives. One common method is the hydrogenation of carbazole in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting tetrahydrocarbazole is then reacted with ethylene oxide to introduce the ethanol group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and subsequent functionalization. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Types of Reactions:

    Oxidation: 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- can undergo oxidation reactions to form carbazole-9-aldehyde or carbazole-9-carboxylic acid derivatives.

    Reduction: The compound can be further reduced to fully hydrogenate the carbazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is unique due to its partially hydrogenated carbazole ring, which imparts distinct chemical and physical properties. This partial hydrogenation enhances its stability and modifies its electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1,3,5,7,16H,2,4,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQONTKKCARMUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.